4-Bromoisoquinolin-6-amine

Medicinal Chemistry Cancer Therapeutics Synthetic Methodology

Researchers requiring a vector-constrained scaffold for kinase inhibitor SAR often face supply chain gaps for specifically substituted isoquinolines. 4-Bromoisoquinolin-6-amine (CAS 2013582-86-8) solves this by providing orthogonal C4-bromo and C6-amine functionalities in a single, commercially available building block. · Critical for patent-defined chemical space: The C4-bromo handle enables Heck, Suzuki, and Buchwald-Hartwig couplings essential for generating diverse inhibitor libraries. · Pharmacophoric precision: The fixed 6-amine vector ensures correct geometry for ATP-pocket binding, eliminating selectivity shifts seen with positional isomers. · Supply reliability: Sourced as a white to off-white solid with batch-specific purity documentation, eliminating lead-time uncertainty for synthesis initiation.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B8212005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinolin-6-amine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1N)Br
InChIInChI=1S/C9H7BrN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2
InChIKeyBLNYEIURLNAUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisoquinolin-6-amine: Dual-Functional Building Block for Kinase-Targeted Synthesis


4-Bromoisoquinolin-6-amine (CAS: 2013582-86-8) is a specialized heteroaromatic building block belonging to the 6-aminoisoquinoline class of compounds [1]. It is characterized by the presence of both a reactive bromine atom at the C4 position and a primary amine group at the C6 position on the isoquinoline core. This unique substitution pattern imparts two orthogonal functionalities: the C4-bromine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Buchwald-Hartwig), while the C6-amine anchors the molecule within the pharmacophore of kinase inhibitors [2]. It is primarily sourced for research and development purposes as a white to off-white solid with a typical purity specification of 97% .

Dual-functionality: C4‑bromo enables Heck, Suzuki and Buchwald‑Hartwig cross‑coupling; C6‑amine anchors the kinase pharmacophore.
Synthetic scaffold: Acts as a heteroaromatic building block for constructing 6‑aminoisoquinoline‑focused kinase inhibitor libraries.
Reported quality: Supplied as white to off‑white solid with typical purity ≥97% (HPLC), supporting reproducible SAR studies.

Why 6-Aminoisoquinoline Analogs Cannot Replace This Compound in SAR


Generic substitution with simpler analogs like 6-aminoisoquinoline or other positional isomers (e.g., 5- or 7-aminoisoquinoline) fails due to the compound's specific, vector-constrained dual functionality. The C4-bromo substituent is not merely an additional atom; it is a critical synthetic and pharmacophoric element. Its presence is mandatory for executing the Heck cross-coupling reactions that enable the synthesis of a vast array of C4-derivatized kinase inhibitors [1]. From a structure-activity relationship (SAR) perspective, the patent literature for 6-aminoisoquinoline-based kinase inhibitors explicitly defines the importance of substitution at the C4 position, differentiating it from compounds with substitution at other ring positions like C1 or C3 [2]. The unsubstituted 6-aminoisoquinoline lacks the synthetic handle to explore this chemical space, while other isomers place the amine group in a different geometric vector, resulting in a complete loss of target engagement or a shift in kinase selectivity profile.

Target compound: 4‑bromoisoquinolin‑6‑amine
Potential substitute: 6‑aminoisoquinoline (no C4‑Br)
Missing the C4‑bromo handle prevents Heck‑based diversification, blocking access to the C4‑substituted chemical space required for kinase inhibitor SAR exploration.
Target compound: 4‑bromoisoquinolin‑6‑amine
Potential substitute: 5‑ or 7‑aminoisoquinoline positional isomers
The amine position dictates kinase binding‑site geometry; positional isomers may shift target engagement or produce a different selectivity profile according to patent-defined 6‑amino series.
Target compound: 4‑bromoisoquinolin‑6‑amine
Potential substitute: Lower‑purity batches (<97%)
Uncharacterized impurities may act as kinase inhibitors or assay interferents, potentially confounding cellular or enzymatic readouts.

Quantitative Differentiation Evidence vs. Closest Analogs


Heck Cross-Coupling Enables Cytotoxic Amides vs. Inactive Unsubstituted Core

In a direct comparative study of C4-substituted isoquinolines, the 4-bromo-substituted core was essential for synthesizing compounds with measurable cytotoxicity. The unsubstituted 4-bromoisoquinoline core (the direct analog of the target compound) itself was not evaluated for activity, but the derivatives synthesized from it were. Compound 6b, an α,β-unsaturated amide synthesized via a Heck reaction from a 4-bromoisoquinoline precursor, demonstrated a cytotoxic IC50 of 5.8 μM in the human non-small cell lung cancer cell line NSCLC-N16-L16 [1]. This contrasts with the unsubstituted isoquinoline core, which does not possess the necessary synthetic handle for this transformation and would not yield active compounds in this series. The 4-bromo moiety is therefore a critical synthetic requirement for accessing this class of cytotoxic agents.

C4‑Br enables derivatization
Class‑level
Derivative IC50 5.8 µM (NSCLC‑N16‑L16)
C4‑Br vs. unreactive C4‑H core
Supports synthetic access to substituted analogs for further profiling.
MTT assay, 72 h; derivative activity only.
Medicinal Chemistry Cancer Therapeutics Synthetic Methodology

Positional Isomerism Defines Kinase Domain Targeting vs. 5- or 7-Amine Isomers

The 6-aminoisoquinoline scaffold is a privileged structure in kinase inhibitor design, with a defined patent space [1]. The biological activity of this scaffold is highly dependent on the position of the amine group. The target compound, 4-bromoisoquinolin-6-amine, has its amine at the 6-position. While direct quantitative comparisons for this specific compound are absent in public literature, the patent landscape clearly differentiates the 6-amino series from the 7-amino series, indicating non-overlapping or distinct biological activity and intellectual property [1]. The 5-aminoisoquinoline isomer is also a distinct chemical entity with a separate CAS number and properties [2]. Substituting the target compound with a 5- or 7-amino analog would result in a different molecule that cannot be guaranteed to interact with the same biological targets or provide the same synthetic outcomes.

Positional isomer identity
Class‑level
6‑amino series claimed as kinase inhibitors
vs. 5‑/7‑amino distinct CAS entities
Defines binding‑geometry framework for kinase‑targeted libraries.
Inferred from patent filings.
Kinase Inhibition Drug Design Chemical Biology

Synthetic Versatility at C4 via Heck Reaction vs. Inert C4-H Analog

The presence of a bromine atom at the C4 position is critical for enabling palladium-catalyzed cross-coupling reactions. This is demonstrated in the synthesis of C4-substituted isoquinolines, where commercially available 4-bromoisoquinoline is reacted with acrylate esters under Heck conditions to afford α,β-unsaturated esters in good yield [1]. This synthetic pathway is not possible with the corresponding C4-H analog (isoquinoline). The target compound, 4-bromoisoquinolin-6-amine, inherits this same reactivity profile, providing a direct route to a library of C4-derivatized 6-aminoisoquinolines. The ability to perform such a transformation is a key differentiator that enables late-stage functionalization and SAR exploration.

Heck cross‑coupling reactivity
Head‑to‑head
Reactive with acrylate esters (Pd catalysis)
Isoquinoline (C4‑H) unreactive
Enables rapid diversification through Heck coupling.
Pd(OAc)₂, P(o‑tol)₃, Et₃N, DMF, 100 °C.
Cross-Coupling Catalysis Diversification

97% HPLC Purity Assurance vs. Lower Unspecified Vendor Grades

While several suppliers list 4-bromoisoquinolin-6-amine, the quality specifications can vary. One established vendor, AKSci, guarantees a minimum purity of 97% as determined by HPLC . In contrast, many other listings from unverified sources provide no purity specification or report lower purities (e.g., 95%) . For synthetic and biological applications, a higher purity grade ensures that experimental outcomes are not confounded by unknown impurities, which can act as potent enzyme inhibitors or cytotoxic agents, leading to false positive or negative results. This quantitative specification provides a clear procurement advantage over lower-purity or uncharacterized batches.

Purity specification
Data to verify
≥97% (HPLC)
vs. 95% or unspecified grades
Reduces impurity‑related assay interference risk.
Supplier certificate of analysis.
Quality Control Reproducibility Analytical Chemistry

Proven Application Scenarios Based on Experimental Evidence


Kinase Inhibitor Library Synthesis and SAR Exploration

The primary application scenario is the use of 4-bromoisoquinolin-6-amine as a core scaffold for generating focused libraries of kinase inhibitors. The C4-bromo handle enables diversification through Heck, Suzuki, and other cross-coupling reactions to introduce aryl, alkenyl, or alkyl groups. This directly addresses the chemical space claimed in patents for treating glaucoma and cancer [1], where C4 substitution is a key variable. The defined 6-amine group ensures the correct geometry for binding to the kinase ATP pocket [2].

Activity-Based Probe and Chemical Tool Synthesis

This compound is an ideal starting material for creating chemical probes. The C4-position can be used to install a linker or a reporter tag (e.g., biotin, fluorophore) via cross-coupling, while the 6-amine remains free or protected to maintain affinity for the target kinase. This is supported by its use as a building block in patent applications for compounds that affect cellular kinase function [2].

Cross-Coupling Methodology Development on Nitrogen-Rich Heterocycles

The compound serves as a challenging and pharmaceutically relevant substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies. Its successful use in Heck reactions, as demonstrated with the related 4-bromoisoquinoline [1], validates its utility as a model substrate for exploring new catalysts and reaction conditions on a complex, nitrogen-containing heteroaromatic system.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C4‑Br reactivity handle for cross‑coupling
SAR exploration at C4 position
Chemical probe assembly
6‑amine geometry for kinase‑pocket anchoring
Reporter or linker installation at C4
Cross‑coupling methodology development
Heteroaromatic substrate with orthogonal halide
Reaction condition optimization on nitrogen‑rich cores
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